molecular formula C8H8N2O2 B13470997 2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile

2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile

Cat. No.: B13470997
M. Wt: 164.16 g/mol
InChI Key: VQKPTARVZVTEHC-DAXSKMNVSA-N
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Description

2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile is a complex organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom This compound is notable for its unique structure, which includes a furan ring, an amino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation of alkanes. This process involves the reaction of an alkane with ammonia and oxygen in the presence of a catalyst to form a nitrile. The reaction conditions typically include high temperatures and pressures to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile is unique due to its complex structure, which includes a furan ring, an amino group, and a nitrile group.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(2Z)-2-(5-amino-4-methyl-3-oxofuran-2-ylidene)propanenitrile

InChI

InChI=1S/C8H8N2O2/c1-4(3-9)7-6(11)5(2)8(10)12-7/h10H2,1-2H3/b7-4-

InChI Key

VQKPTARVZVTEHC-DAXSKMNVSA-N

Isomeric SMILES

CC1=C(O/C(=C(/C)\C#N)/C1=O)N

Canonical SMILES

CC1=C(OC(=C(C)C#N)C1=O)N

Origin of Product

United States

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